molecular formula C6H8N2O2 B8649311 2-(Aminomethyl)-5-hydroxy-4-oxo-1,4-dihydropyridine

2-(Aminomethyl)-5-hydroxy-4-oxo-1,4-dihydropyridine

Cat. No. B8649311
M. Wt: 140.14 g/mol
InChI Key: BNBFZQFJUJXEQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04632985

Procedure details

A suspension of 2-(azidomethyl)-5-[(phenylmethyloxy)]-4-oxo-1,4-dihydropyridine (641 mg, 2.5 mmole) in 7 ml of dimethylformamide was treated with p-toluenesulfonic acid monohydrate (951 mg, 5 mmole), and the resulting solution was treated with 10% palladium on charcoal (641 mg). The mixture was stirred under 1 atmosphere of hydrogen for 75 minutes. The hydrogen was purged with argon, and diisopropylethylamine (871 μl, 5 mmole) was added. The resulting mixture was used immediately in the following reaction.
Name
2-(azidomethyl)-5-[(phenylmethyloxy)]-4-oxo-1,4-dihydropyridine
Quantity
641 mg
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
951 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
871 μL
Type
reactant
Reaction Step Four
Quantity
641 mg
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N:1]([CH2:4][C:5]1[NH:6][CH:7]=[C:8]([O:12]CC2C=CC=CC=2)[C:9](=[O:11])[CH:10]=1)=[N+]=[N-].O.C1(C)C=CC(S(O)(=O)=O)=CC=1.[H][H].C(N(C(C)C)CC)(C)C>CN(C)C=O.[Pd]>[NH2:1][CH2:4][C:5]1[NH:6][CH:7]=[C:8]([OH:12])[C:9](=[O:11])[CH:10]=1 |f:1.2|

Inputs

Step One
Name
2-(azidomethyl)-5-[(phenylmethyloxy)]-4-oxo-1,4-dihydropyridine
Quantity
641 mg
Type
reactant
Smiles
N(=[N+]=[N-])CC=1NC=C(C(C1)=O)OCC1=CC=CC=C1
Name
Quantity
7 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
951 mg
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
871 μL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Step Five
Name
Quantity
641 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The resulting mixture was used immediately in the following reaction

Outcomes

Product
Name
Type
Smiles
NCC=1NC=C(C(C1)=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.